molecular formula C9H19NO3 B6331539 Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine CAS No. 1240570-66-4

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B6331539
CAS No.: 1240570-66-4
M. Wt: 189.25 g/mol
InChI Key: ZPAHRIUCEWCCPK-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine (CAS: 904815-64-1) is an amine derivative featuring two 2-methoxyethyl groups and an epoxide (oxiran) moiety attached to a methylamine backbone. It is commercially available at 95% purity and is used in synthetic chemistry, particularly in the preparation of complex molecules such as boronic esters and cooling agents .

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAHRIUCEWCCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of 2-methoxyethanol with epichlorohydrin in the presence of a base, followed by the addition of an amine . The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents include methanol or ethanol.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used to catalyze the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can lead to the formation of diols, while reduction can yield primary or secondary amines .

Scientific Research Applications

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxyethyl groups enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxyethyl vs. Alkyl Groups

Diethyl[(oxiran-2-yl)methyl]amine (CAS: 2917-91-1)
  • Structure : Shares the [(oxiran-2-yl)methyl]amine core but substitutes the bis(2-methoxyethyl) groups with diethyl groups.
  • Properties: The ethyl groups reduce polarity compared to methoxyethyl substituents, leading to lower hydrophilicity. This compound is less reactive in aqueous environments but may exhibit better stability in non-polar solvents.
  • Applications : Used in epoxy resin curing and as a precursor for quaternary ammonium compounds .
Bis(2-methoxyethyl)amine
  • Structure : Lacks the epoxide moiety but retains the bis(2-methoxyethyl)amine backbone.
  • Properties : A clear oil (boiling point ~200°C at 1 mm Hg) with high solubility in polar solvents. The absence of the epoxide ring limits its reactivity in covalent bonding applications.
  • Applications : Intermediate in synthesizing methyl glycinates and cooling agents like menthol derivatives .

Functional Group Modifications: Azide vs. Epoxide

(2-Azidoethyl)bis(2-methoxyethyl)amine
  • Structure : Replaces the epoxide group with an azide-functionalized ethyl chain.
  • Applications : Used in bioconjugation and polymer chemistry .
Morpholine- and Ethylene-Bridged Carboranes
  • Comparison : Bis(2-methoxyethyl)amine-substituted carboranes (e.g., compounds 14 and 15 in ) exhibit lower intracellular boron accumulation compared to methylene-bridged analogs.
  • Key Findings :
    • Boron uptake for bis(2-methoxyethyl)amine derivatives is 3–4 times lower than methylene-bridged compounds.
    • Cytotoxicity (IC50) correlates with boron uptake, suggesting reduced efficacy in boron neutron capture therapy (BNCT) applications .

Simpler Analogs: Mono-Substituted Amines

N-(2-Methoxyethyl)methylamine
  • Structure : Contains a single 2-methoxyethyl group and a methylamine group.
  • Properties : Lower molecular weight (119.16 g/mol) and reduced steric hindrance enhance volatility and reactivity in alkylation reactions.
  • Applications : Precursor for pharmaceuticals and agrochemicals .

Data Tables: Comparative Analysis

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Physical State Key Applications
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine 904815-64-1 C9H19NO3 213.26 Bis(2-methoxyethyl), oxiran Liquid Boronic ester synthesis
Diethyl[(oxiran-2-yl)methyl]amine 2917-91-1 C8H17NO 143.23 Diethyl, oxiran Liquid Epoxy resin curing
Bis(2-methoxyethyl)amine N/A C6H15NO2 133.19 Bis(2-methoxyethyl) Clear oil Cooling agent synthesis

Biological Activity

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a tertiary amine characterized by its unique structure, which includes two methoxyethyl groups and an epoxide (oxiran) moiety. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and antifungal properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : Approximately 239.33 g/mol
  • Physical Appearance : Colorless to yellowish liquid with a mild amine odor
  • Solubility : Soluble in water and organic solvents (e.g., ethanol, acetone)

The biological activity of this compound primarily involves its ability to participate in ring-opening reactions of epoxides with amines. This reaction pathway is significant in synthesizing β-amino alcohols, which are important in various biochemical processes. The compound's functional groups allow it to interact with enzymes and receptors, potentially influencing metabolic pathways and cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Microbial Strain Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansAntifungal activity noted

Case Studies

  • Antifungal Activity : A study demonstrated that this compound effectively inhibited Candida albicans, showcasing its potential in treating fungal infections. The compound's mechanism involved disrupting the cell membrane integrity of the fungus.
  • Antibacterial Efficacy : In a series of experiments, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.
  • Synthesis of β-Amino Alcohols : Research highlighted the role of this compound in synthesizing β-amino alcohols through epoxide ring-opening reactions, further emphasizing its importance in medicinal chemistry.

Applications in Drug Development

Due to its unique chemical structure and biological activities, this compound is being explored for various pharmaceutical applications:

  • Drug Formulation : Its solubility profile makes it suitable for incorporation into various drug delivery systems.
  • Therapeutic Agent : Ongoing research aims to evaluate its efficacy as a broad-spectrum antimicrobial agent.

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